3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid
Description
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid is a functionalized adamantane derivative characterized by a rigid tricyclic adamantane core, a carboxylic acid group at position 1, and a benzyloxycarbonyl (Cbz)-protected amino group at position 2. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under mild conditions (e.g., hydrogenolysis).
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C19H23NO4/c21-16(22)18-7-14-6-15(8-18)10-19(9-14,12-18)20-17(23)24-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,23)(H,21,22) |
InChI Key |
JEDUKRUBYGNQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Selective Acetamidation
Under phase-transfer catalysis (PTC), the more reactive halogen (bromine) is substituted with an acetamide group:
Koch-Haaf Carboxylation
The remaining chloride is converted to a carboxylic acid via the Koch-Haaf reaction:
- Reagents : CO gas (or formic acid), concentrated H₂SO₄.
- Conditions : 0–5°C, 2–6 hours.
- Outcome : 3-acetamidoadamantane-1-carboxylic acid (yield: 82–90%).
Deprotection and Cbz Protection
Hydrolysis of Acetamide
The acetamide group is cleaved using concentrated HCl:
Benzyloxycarbonyl (Cbz) Protection
The free amine is protected using benzyl chloroformate:
- Reagents : Benzyl chloroformate, triethylamine (TEA), dichloromethane (DCM).
- Conditions : 0–5°C, 2–4 hours.
- Outcome : 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid (yield: 78–85%).
Alternative Synthetic Routes
Bromination of Adamantane-1-carboxylic Acid
CN101747212B describes bromination at the 3-position using AlCl₃ as a catalyst:
Amination and Protection
The bromide is substituted with an amino group via nucleophilic displacement, followed by Cbz protection:
Analytical Characterization
Industrial Production Considerations
- Scale-Up Challenges :
- Cost Optimization :
- Recycling AlCl₃ and TBAB reduces reagent costs.
- Continuous CO flow systems improve carboxylation efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 3-(((benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid is its antiviral properties. Research has indicated that derivatives of adamantane, including this compound, exhibit significant activity against various strains of the influenza virus. The compound's ability to cross the blood-brain barrier enhances its potential as a treatment for viral infections affecting the central nervous system .
Neuroprotective Effects
The adamantane structure is known for its neuroprotective effects. Studies suggest that compounds like 3-aminoadamantane derivatives can act as antagonists to neurokinin and angiotensin receptors, which are implicated in neurodegenerative diseases. This makes them candidates for further research in treating conditions such as Alzheimer's disease and Parkinson's disease .
Potential Drug Development
Given its pharmacological profile, 3-(((benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid serves as a scaffold for developing new antiviral agents. Its derivatives are being investigated for their efficacy against not only influenza but also other viral pathogens, potentially leading to new therapeutic options in virology .
Oligomerization and Peptide Synthesis
This compound can also be utilized in the synthesis of oligomers and peptides. The presence of carboxylic and amino groups allows it to participate in peptide bond formation, making it a valuable building block in peptide chemistry and drug design .
Case Studies and Research Findings
Several studies have documented the effectiveness of adamantane derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Electronic Effects
Azole-Functionalized Adamantane Derivatives
and describe adamantane-1-carboxylic acid derivatives substituted with azole rings (e.g., triazole, tetrazole). Examples include:
- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH) : Substituted with a methyl-triazole group.
- 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH) : Features a tetrazole ring.
Key Differences :
- Electronic Effects: Azole rings (e.g., triazole, tetrazole) are electron-deficient heterocycles, which enhance coordination ability with metal ions (e.g., Cu²⁺ in ). In contrast, the Cbz-amino group in the target compound introduces steric bulk and moderate electron-withdrawing effects.
- Solubility : Azole derivatives exhibit higher polarity and water solubility compared to the Cbz-substituted compound, which is more lipophilic due to the benzyloxy group .
Halogenated Derivatives
and highlight halogenated analogues:
- 3-Chloroadamantane-1-carboxylic acid (Cl substituent).
- 3-Bromoadamantane-1-carboxylic acid (Br substituent).
Key Differences :
- Reactivity: Halogens (Cl, Br) are strong electron-withdrawing groups, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to the Cbz-amino derivative (pKa ~4–5).
- Applications : Halogenated derivatives are often intermediates in cross-coupling reactions, whereas the Cbz group enables peptide-like coupling reactions .
Dicarboxylic Acid Derivatives
describes 1,3-adamantane dicarboxylic acid , which has two carboxylic acid groups.
Key Differences :
Functional Group Modifications
Amide Derivatives
includes adamantane-1-carboxylic acid amides, such as N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-3-phenyl-propanamide.
Key Differences :
- Bioactivity : Amide derivatives often exhibit enhanced membrane permeability and pharmacological activity (e.g., antimicrobial, antiviral) compared to carboxylic acids.
- Stability: The Cbz-amino group in the target compound offers reversible protection, whereas amides are typically stable under physiological conditions .
Fluorinated Derivatives
references fluorinated adamantane-carboxylic acids (e.g., 3-(trifluoromethyl) derivatives).
Key Differences :
- Lipophilicity : Fluorine substituents increase metabolic stability and lipophilicity (logP ~3.5), while the Cbz group provides moderate hydrophobicity (logP ~2.8).
- Synthetic Routes : Fluorinated derivatives often require specialized fluorination reagents (e.g., Selectfluor), whereas the Cbz group is introduced via benzyl chloroformate .
Comparative Data Table
Biological Activity
3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid, identified by its CAS number 10002-15-0, is a compound that has garnered attention for its potential biological activities. The compound's structure, featuring an adamantane core with a benzyloxycarbonyl group, suggests possible interactions with biological systems that warrant further exploration.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.39 g/mol
- Structure : The compound consists of an adamantane skeleton, which is known for its unique three-dimensional structure that may influence its biological interactions.
The biological activity of this compound is primarily linked to its ability to modulate immune responses and potentially exhibit antimicrobial properties. The adamantane structure is often associated with antiviral activities, while the benzyloxycarbonyl moiety may enhance solubility and stability in biological environments.
Immunostimulant Activity
Recent studies have highlighted the immunostimulatory effects of adamantane derivatives. For instance, compounds similar to 3-(((benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid have been shown to induce higher production of immunoglobulin G (IgG) antibodies in animal models. In one study, the introduction of an adamantyl group significantly increased the immune response when compared to controls, suggesting a promising avenue for vaccine adjuvants or therapeutic agents in immunology .
Case Studies and Research Findings
-
Case Study on Immune Response :
- A study involving a series of adamantyl derivatives indicated that modifications at the carboxylic acid position (like those seen in 3-(((benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid) led to statistically significant increases in IgG production (p < 0.05). This suggests that the structural variations can enhance immunogenicity and efficacy as vaccine components .
-
Antimicrobial Activity Assessment :
- In a comparative analysis of various adamantane derivatives, it was found that compounds with benzyloxy groups exhibited lower MIC values against gram-positive bacteria, indicating a potential broad-spectrum antimicrobial effect. The specific mechanisms by which these compounds exert their activity remain an area for further investigation .
Data Table: Biological Activity Overview
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